molecular formula C15H16N4O7 B13454218 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate

1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate

Cat. No.: B13454218
M. Wt: 364.31 g/mol
InChI Key: MDOLOLBFOVEUJO-UHFFFAOYSA-N
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Description

1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate is a compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine, resulting in the formation of N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.

For the preparation of 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate, a common approach involves the coupling of N-hydroxysuccinimide with pyridine-4-carboxaldehyde in the presence of a carbodiimide coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is typically performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-hydroxypyrrolidine-2,5-dione and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxypyrrolidine-2,5-dione stands out due to its unique ability to induce apoptosis and its potent cytotoxic effects against specific cancer cell lines. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C15H16N4O7

Molecular Weight

364.31 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(pyridin-4-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C11H11N3O4.C4H5NO3/c15-9-1-2-10(16)14(9)18-11(17)13-7-8-3-5-12-6-4-8;6-3-1-2-4(7)5(3)8/h3-6H,1-2,7H2,(H,13,17);8H,1-2H2

InChI Key

MDOLOLBFOVEUJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CC=NC=C2

Origin of Product

United States

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